molecular formula C12H18N2O2S B3152013 1-[4-(Ethylsulfonyl)phenyl]piperazine CAS No. 725700-04-9

1-[4-(Ethylsulfonyl)phenyl]piperazine

Cat. No.: B3152013
CAS No.: 725700-04-9
M. Wt: 254.35 g/mol
InChI Key: LZCQUSUWAGLAEN-UHFFFAOYSA-N
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Description

Significance of the Piperazine (B1678402) Scaffold in Drug Discovery and Development

The piperazine scaffold is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. This simple structure is a recurring motif in a vast number of approved drugs and clinical candidates, underscoring its importance in medicinal chemistry. mdpi.comnih.govresearchgate.net The prevalence of the piperazine ring can be attributed to several key factors:

Physicochemical Properties: The two nitrogen atoms in the piperazine ring can be readily protonated at physiological pH, which often enhances the water solubility and oral bioavailability of drug candidates. nih.gov This is a critical consideration in the design of orally administered medications.

Synthetic Versatility: The secondary amine functionalities of the piperazine ring provide convenient handles for chemical modification. nih.gov This allows for the straightforward introduction of various substituents to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties. mdpi.com

Structural Rigidity and Conformational Flexibility: The chair-like conformation of the piperazine ring provides a degree of structural rigidity, which can be advantageous for specific binding to biological targets. At the same time, it retains some conformational flexibility, allowing it to adapt to the geometry of a binding site. nih.gov

Pharmacophore Linker: The piperazine moiety is often employed as a linker to connect two or more pharmacophoric elements within a single molecule. mdpi.com This modular approach is a common strategy in the design of multi-target drugs or to optimize the spatial orientation of key functional groups.

The piperazine scaffold is a component of drugs across a wide range of therapeutic areas, including antipsychotics, antidepressants, antihistamines, and anticancer agents, highlighting its broad utility in drug design. mdpi.comnih.gov

Overview of Sulfonylphenylpiperazine Derivatives in Contemporary Chemical and Biological Research

The incorporation of a sulfonylphenyl group onto the piperazine scaffold introduces additional chemical features that have been exploited in various research contexts. The sulfonyl group is a strong hydrogen bond acceptor and can participate in key interactions with biological macromolecules. The phenyl ring provides a platform for further substitution to modulate properties such as lipophilicity and target selectivity.

Research into sulfonylphenylpiperazine derivatives has spanned several therapeutic areas:

Anticancer Activity: A number of studies have investigated the potential of sulfonylphenylpiperazine derivatives as anticancer agents. For instance, certain analogs have been shown to exhibit cytotoxic effects against various human cancer cell lines, including hepatocellular carcinoma, colon cancer, and breast cancer. nih.gov The mechanism of action for some of these compounds involves the inhibition of critical cellular pathways, such as those regulated by protein kinases. nih.gov

Acaricidal and Insecticidal Activity: Research has also demonstrated the efficacy of certain sulfonylphenylpiperazine derivatives as acaricides. For example, compounds with a trifluoromethylsulfonyl group have shown potent activity against specific mite species. nih.govnih.gov

Neurological Applications: The broader class of arylpiperazines has been extensively studied for its activity on central nervous system (CNS) receptors, particularly serotonin (B10506) and dopamine (B1211576) receptors. mdpi.comnih.gov While direct research on the ethylsulfonyl derivative is limited, related structures have been investigated for their potential in treating neurological and psychiatric disorders.

The following table summarizes the biological activities of some representative sulfonylphenylpiperazine derivatives.

Compound/Derivative ClassBiological ActivityResearch ContextCitation(s)
6-(4-substituted phenyl sulfonyl piperazine)-9-cyclopentyl purine (B94841) analogsAnticancer (inhibition of Src kinase)Hepatocellular Carcinoma nih.gov
1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl)piperazineAcaricidalAgriculture nih.govnih.gov
Arylpiperazine DerivativesModulation of CNS receptors (e.g., serotonin, dopamine)Neurodegenerative Diseases mdpi.comnih.gov

Current Research Landscape Pertaining to 1-[4-(Ethylsulfonyl)phenyl]piperazine and Closely Related Structures

Direct and extensive research specifically focused on this compound is not widely available in the public domain. However, the research landscape can be inferred from studies on closely related analogs. The primary difference between these analogs often lies in the nature of the alkyl or aryl group attached to the sulfonyl moiety or substitutions on the phenyl ring.

For example, research on 1-(4-(methylsulfonyl)phenyl)piperazine and its derivatives has provided insights into their potential applications. One study focused on the discovery of pyrimidine (B1678525) derivatives containing a 4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl) moiety as GPR119 agonists for the potential treatment of diabetes and obesity. nih.gov Another study investigated the in vivo metabolism of 1-(4-methoxyphenyl)piperazine, a compound that is structurally similar, highlighting the metabolic pathways that such molecules might undergo. nih.govresearchgate.net

The synthesis of related phenylpiperazine derivatives is also a subject of interest in the patent literature, often focusing on optimizing reaction conditions and improving yields for potential large-scale production. google.comgoogleapis.com

The table below presents data on closely related sulfonylphenylpiperazine structures and their documented activities.

Compound NameKey Structural Difference from this compoundInvestigated ActivityNotable FindingCitation(s)
1-(4-(Methylsulfonyl)phenyl)piperazineMethylsulfonyl instead of ethylsulfonylIntermediate in the synthesis of GPR119 agonistsUtilized in the creation of compounds with potential anti-diabetic and anti-obesity effects. nih.gov
1-(4-Methoxyphenyl)piperazineMethoxyphenyl instead of ethylsulfonylphenylIn vivo metabolismPrimarily metabolized via O-demethylation, with CYP2D6 being the major enzyme involved. nih.govresearchgate.net
6-[4-[4-(Trifluoromethyl)phenylsulfonyl]piperazine-1-yl]-9-cyclopentyl-9H-purinePhenylsulfonyl with trifluoromethyl substituent and attached to a purine scaffoldAnticancerShowed cytotoxic activity against human cancer cell lines. nih.gov

Properties

IUPAC Name

1-(4-ethylsulfonylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-2-17(15,16)12-5-3-11(4-6-12)14-9-7-13-8-10-14/h3-6,13H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCQUSUWAGLAEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 4 Ethylsulfonyl Phenyl Piperazine and Its Derivatives

General Strategies for Piperazine (B1678402) Ring Construction

The formation of the piperazine ring is a fundamental step in the synthesis of numerous pharmaceutical agents. The two primary approaches involve cyclization reactions to form the heterocyclic ring and the functionalization of a pre-existing piperazine molecule.

Cyclization Reactions in Piperazine Synthesis

Cyclization reactions offer a versatile method for constructing the piperazine core from linear precursors. mdpi.com A common strategy involves the reaction of a suitable aniline (B41778) with bis-(2-haloethyl)amine or diethanolamine. nih.gov Another approach utilizes the cyclization of linear diamine precursors to create carbon-substituted piperazines. mdpi.com

Recent advancements have introduced novel methods such as the catalytic reductive cyclization of dioximes. This method involves a sequential double Michael addition of nitrosoalkenes to primary amines to form bis(oximinoalkyl)amines, which then undergo stereoselective catalytic reductive cyclization. mdpi.comnih.gov This technique allows for the conversion of a primary amino group into a piperazine ring, offering a way to modify bioactive molecules. mdpi.comnih.gov

Other notable cyclization strategies include:

Dieckmann Cyclization: This method has been employed to synthesize piperazine-2,5-diones, which are important structural motifs in several bioactive molecules. thieme-connect.com

Palladium-Catalyzed Cyclization: A modular synthesis of highly substituted piperazines can be achieved through a palladium-catalyzed cyclization that couples a propargyl unit with various diamine components. nih.govacs.org This process offers high regio- and stereochemical control under mild conditions. nih.govacs.org

Aza-Michael Reaction: An intermolecular aza-Michael reaction followed by an intramolecular SN2 ring closure can furnish the piperazine core, providing a route to 2,3-substituted piperazines. nih.gov

Cyclization Method Precursors Key Features
Aniline and bis-(2-haloethyl)amine/diethanolamineAniline, bis-(2-haloethyl)amine or diethanolamineTraditional and widely used method. nih.gov
Catalytic Reductive Cyclization of DioximesPrimary amines, nitrosoalkenesAllows for conversion of primary amino groups into a piperazine ring. mdpi.comnih.gov
Dieckmann CyclizationAmino acid derivativesSynthesizes piperazine-2,5-diones. thieme-connect.com
Palladium-Catalyzed CyclizationPropargyl unit, diamine componentsModular, high regio- and stereochemical control. nih.govacs.org
Aza-Michael Reaction1,2-diamines, α,β-unsaturated estersRoute to 2,3-substituted piperazines. nih.gov

Alkylation and N-Substitution Approaches for Piperazine Derivatives

Once the piperazine ring is formed, or if starting with piperazine itself, N-substitution reactions are crucial for introducing desired functionalities. The two nitrogen atoms of the piperazine ring can be selectively functionalized.

N-Alkylation: This is a common method to introduce alkyl groups onto the piperazine nitrogen. wikipedia.org The reaction of piperazine with alkyl halides (bromides or chlorides) is a frequently used technique. nih.govnih.gov To improve yields and minimize by-products, iodide salts are often added. nih.gov Reductive amination and the reduction of carboxamides are other important methods for N-alkylation. nih.gov It is possible to achieve N-monoalkylation by using a monopiperazinium salt, which yields the product largely free of N,N'-dialkylated derivatives. google.com

N-Arylation: The introduction of an aryl group onto a piperazine nitrogen is a key step in synthesizing many pharmaceutical compounds. nih.govresearchgate.net Several methods are available for this transformation, with palladium-catalyzed cross-coupling reactions being particularly prominent. nih.gov

Targeted Synthesis of 1-Arylpiperazines and Sulfonyl-Substituted Analogs

The synthesis of 1-arylpiperazines, and specifically those with sulfonyl substitutions like 1-[4-(ethylsulfonyl)phenyl]piperazine, requires precise control over the introduction of the aryl and sulfonyl groups.

Palladium-Catalyzed Coupling Reactions in Phenylpiperazine Formation

Palladium-catalyzed reactions are a cornerstone for the formation of the C-N bond between an aryl group and the piperazine nitrogen. nih.govresearchgate.net The Buchwald-Hartwig amination is a widely used and versatile method for this purpose. nih.govresearchgate.netwikipedia.org This reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgacsgcipr.org

The development of various generations of catalyst systems has expanded the scope of the Buchwald-Hartwig amination, allowing for the coupling of a wide range of aryl partners with virtually any amine under increasingly mild conditions. wikipedia.org This methodology has proven to be highly efficient for the synthesis of N-arylpiperazines, even under aerobic and solvent-free conditions. nih.govacs.org

Catalyst System Aryl Partner Amine Partner Key Advantages
First GenerationAryl iodidesSecondary aminesEstablished initial scope. wikipedia.org
Bidentate Phosphine (B1218219) Ligands (e.g., BINAP, DPPF)Aryl iodides, triflatesPrimary and secondary aminesImproved rates and yields. wikipedia.org
Sterically Hindered LigandsAryl chlorides, bromides, triflatesWide range of aminesBroader substrate scope, milder conditions. wikipedia.org
Air- and Moisture-Stable Pd-PrecatalystsAryl chloridesPiperazineRapid reaction times (e.g., 10 minutes). nih.gov

Functionalization of the Piperazine Nitrogen Atom for Aryl Attachment

As mentioned, the direct N-arylation of piperazine is a primary route to 1-arylpiperazines. nih.gov Besides palladium-catalyzed methods, other approaches include the copper-catalyzed Ullmann-Goldberg reaction and aromatic nucleophilic substitution (SNAr) on electron-deficient (hetero)arenes. nih.gov

The choice of method often depends on the specific substrates and desired outcome. For instance, SNAr reactions are effective when the aryl ring is activated by electron-withdrawing groups. nih.gov

Methodologies for Introducing the Sulfonylphenyl Moiety

The ethylsulfonylphenyl group can be introduced in several ways. One common strategy involves starting with a pre-functionalized aniline that already contains the sulfonyl group. This aniline can then be used in a cyclization reaction with a reagent like bis(2-chloroethyl)amine to form the piperazine ring directly attached to the sulfonylphenyl group. nih.gov

Alternatively, the sulfonyl group can be introduced onto a pre-formed phenylpiperazine. This can be achieved through sulfonylation reactions. For example, reacting an aniline with chlorosulfonic acid can introduce a sulfonyl chloride group, which can then be further modified. nih.gov Another approach involves the reaction of a piperazine derivative with a substituted phenylsulfonyl chloride. nih.gov

For instance, the synthesis of 1-(4-hydroxyphenyl)-4-(methylsulfonyl)piperazine has been achieved by reacting 4-(1-piperazinyl)phenol with methanesulfonyl chloride. prepchem.com Similarly, various 1-(substituted phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine derivatives have been synthesized by reacting trimetazidine with the corresponding sulfonyl chlorides. mdpi.com

Chemical Transformations and Derivatization of the Compound: this compound

The chemical reactivity of this compound is largely dictated by the interplay of its three key structural components: the piperazine ring, the phenyl ring, and the ethylsulfonyl group. The sulfonyl group, in particular, significantly influences the reactivity of the aromatic ring and possesses its own distinct chemical properties. This section explores the chemical transformations and derivatization potential of this compound, focusing on reactions involving the sulfonyl moiety and the phenyl ring.

Oxidation Reactions of Sulfonyl Groups

The sulfonyl group (-SO₂-) in this compound contains a sulfur atom in its highest oxidation state (+6). Consequently, the sulfonyl group is generally resistant to further oxidation under standard chemical conditions. The stability of the sulfonyl group is a key feature of its chemistry, making it a robust functional group in many synthetic applications.

While direct oxidation of the sulfonyl group is not a common transformation, research into the oxidation of related aromatic sulfones under specific, highly reactive conditions has been explored. For instance, the spontaneous oxidation of certain aromatic sulfones to sulfonic acids has been observed in microdroplets, a phenomenon attributed to the presence of reactive species like the water radical cation at the droplet interface. acs.org However, these conditions are not typical for preparative organic synthesis. In general laboratory and industrial settings, the ethylsulfonyl group of this compound is considered a stable entity that does not readily undergo oxidative transformations.

Reduction Reactions of the Sulfonyl Moiety

In contrast to its oxidative stability, the sulfonyl group can undergo reduction under various conditions, providing pathways to other sulfur-containing functional groups. These reductions can involve either the cleavage of a carbon-sulfur bond (desulfonylation) or the deoxygenation of the sulfonyl group to a lower oxidation state, such as a sulfide.

Reductive desulfonylation effectively removes the sulfonyl group, replacing the C-S bond with a C-H bond. This transformation can be achieved using strong reducing agents like metal amalgams. wikipedia.org Mechanistic studies suggest that these reactions can proceed through the formation of a radical anion, followed by fragmentation. wikipedia.org For aryl sulfones, the cleavage of the aryl-sulfur bond is a common outcome.

The reduction of the sulfonyl group to a sulfide represents a deoxygenation process. For related aromatic sulfonamides, this has been accomplished using dissolving metal reductions, such as lithium in liquid ammonia. acs.org Furthermore, photocatalytic methods have been developed for the deoxygenative reduction of allyl sulfones to the corresponding sulfides, often mediated by reagents like triphenylphosphine. nih.gov These methodologies suggest that the ethylsulfonyl group in this compound could potentially be reduced to an ethylthio group under appropriate reductive conditions.

The choice of reducing agent and reaction conditions is crucial in determining the outcome of the reaction, whether it be complete removal of the sulfonyl group or its reduction to a sulfide.

Reaction Type Reagents/Conditions Product Type Reference
Reductive DesulfonylationMetal Amalgams (e.g., Sodium Amalgam)Alkane (C-H bond formation) wikipedia.org
Reduction of SulfonamideLithium/liquid NH₃Amine (after C-S cleavage) acs.org
Photocatalytic ReductionPPh₃, PhotocatalystSulfide nih.gov

Electrophilic Aromatic Substitution on the Phenyl Ring

The ethylsulfonyl group is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms. This has a profound effect on the reactivity of the attached phenyl ring towards electrophilic aromatic substitution (EAS). The sulfonyl group deactivates the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene.

Furthermore, the ethylsulfonyl group is a meta-director. This directing effect arises from the destabilization of the cationic intermediates (arenium ions) formed during the substitution process. When the electrophile attacks the ortho or para positions, one of the resonance structures of the arenium ion places the positive charge adjacent to the electron-withdrawing sulfonyl group, which is highly unfavorable. In contrast, attack at the meta position ensures that the positive charge is never located on the carbon atom directly attached to the sulfonyl group, resulting in a more stable intermediate.

Nitration and Halogenation: Nitration or halogenation of the phenyl ring in this compound would be expected to require forcing conditions (e.g., stronger acids, higher temperatures) due to the deactivating nature of the ethylsulfonyl group. The resulting products would be the 3-nitro or 3-halo derivatives, respectively, reflecting the meta-directing influence of the sulfonyl group.

Molecular Mechanisms and Biological Targets of 1 4 Ethylsulfonyl Phenyl Piperazine Analogs

Ligand-Receptor Interactions and Receptor Modulation

Analogs of 1-[4-(Ethylsulfonyl)phenyl]piperazine, particularly those featuring the phenylpiperazine scaffold, are recognized for their ability to bind to and modulate various neurotransmitter receptors. This activity is central to their effects on neuronal signaling pathways.

Serotonergic Receptor System Modulation (e.g., 5-HT1A, 5-HT2C Receptors)

The serotonergic system is a primary target for arylpiperazine derivatives. These compounds exhibit significant interactions with both 5-HT1A and 5-HT2C receptor subtypes, which are implicated in mood and behavior. nih.gov

Aryl-piperazine derivatives often function as 5-HT1A receptor partial agonists. nih.gov The 4-alkyl-1-arylpiperazine scaffold is a crucial structural feature for achieving high selectivity and potency at the 5-HT1A receptor. mdpi.comsemanticscholar.org For instance, compounds incorporating a (2-methoxyphenyl)piperazine motif have demonstrated high affinity for the 5-HT1A receptor, with some analogs showing Ki values in the low nanomolar range. mdpi.comsemanticscholar.org The interaction with 5-HT1A receptors is a key mechanism for normalizing serotonin (B10506) levels, which may contribute to both anxiolytic and antidepressant effects. nih.govnih.gov

Phenylpiperazine analogs also modulate the 5-HT2C receptor, a G protein-coupled receptor (GPCR) that influences key neurological pathways. nih.gov The nature of this interaction—whether agonistic or antagonistic—is heavily dependent on the compound's specific chemical structure. Research on ortho- and meta-substituted phenylpiperazines suggests that the conformation where the piperazine (B1678402) and phenyl rings are nearly co-planar is responsible for activating the 5-HT2C receptor. nih.gov Based on this hypothesis, it was predicted and confirmed that 1-(2-methoxyphenyl)piperazine (B120316) (oMPP) acts as an antagonist, while 1-(3-methoxyphenyl)piperazine (B98948) (mMPP) functions as an agonist at the 5-HT2C receptor. nih.gov Some phenyl-piperazine derivatives exhibit a combined effect of serotonin reuptake inhibition and 5-HT2C receptor modulation. google.com

Binding Affinities of Arylpiperazine Analogs at the 5-HT1A Receptor
CompoundBinding Affinity (Ki)Reference
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (B1241708)1.2 nM mdpi.comsemanticscholar.org
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate21.3 nM mdpi.comsemanticscholar.org
5-Carboxamidotryptamine (5-CT) (Internal Standard)0.5 nM mdpi.comsemanticscholar.org

Dopamine (B1211576) Receptor System Interactions (e.g., D2 Receptors)

Phenylpiperazine analogs demonstrate significant interactions with dopamine receptors, particularly the D2 and D3 subtypes. nih.govnih.gov While these two receptor subtypes share considerable amino acid homology, many N-phenylpiperazine analogs can achieve remarkable selectivity for the D3 receptor over the D2 receptor. nih.govnih.gov

This selectivity is often attributed to a "bitopic" binding mode. In this model, the N-phenylpiperazine portion of the ligand occupies the primary orthosteric binding site common to both D2 and D3 receptors. nih.gov Simultaneously, another part of the molecule, such as a benzamide (B126) moiety, engages with a secondary binding site that is unique to the D3 receptor subtype. nih.gov This dual interaction enhances the binding affinity and selectivity for the D3 receptor. nih.gov For example, certain N-phenylpiperazine benzamide analogs exhibit a D3 versus D2 receptor binding selectivity of up to 1831-fold. nih.gov

Binding Affinities and Selectivity of N-Phenylpiperazine Analogs at Dopamine D2 and D3 Receptors
Compound ClassD3 Receptor Affinity (Ki)D3 vs. D2 SelectivityReference
4-thiophene-3-yl-benzamide N-phenylpiperazines1.4–43 nM67–1831-fold nih.gov
4-thiazolyl-4-ylbenzamide N-piperazine analogs2.5–31 nM73–1390-fold nih.gov

GABAA Receptor Antagonism

Certain piperazine derivatives have been identified as antagonists of the human α1β2γ2 GABAA receptor, which is the primary inhibitory neurotransmitter receptor in the brain. nih.gov Inhibition of this receptor can lead to increased levels of catecholamines, providing a novel mechanism of action for this class of compounds beyond their known effects on reuptake transporters. nih.gov

Studies using the two-electrode voltage-clamp technique on Xenopus oocytes have shown that various piperazine derivatives can inhibit the GABA-evoked ion current in a concentration-dependent manner. nih.gov The potency of this antagonism varies with the specific substitutions on the phenylpiperazine structure. Chlorophenylpiperazines were found to be the most potent antagonists. nih.gov The ranking of potency among the tested derivatives highlights the structure-dependent nature of this interaction. nih.gov

Potency of Piperazine Derivatives as GABAA Receptor Antagonists
CompoundPotency Ranking (Highest to Lowest)Reference
1-(2-chlorophenyl)piperazine (2CPP)1 nih.gov
1-(3-methoxyphenyl)piperazine (3MPP)2 nih.gov
1-(4-chlorophenyl)piperazine (4CPP)3 nih.gov
1-(4-methoxyphenyl)piperazine (4MPP)4 nih.gov
1-(2-methylbenzyl)piperazine (2MBP)5 nih.gov
1-(3-chlorophenyl)piperazine (3CPP/mCPP)6 nih.gov
Phenylpiperazine (PP)7 nih.gov
1-(4-fluorophenyl)piperazine (4FPP)8 nih.gov
1-(2-methoxyphenyl)piperazine (2MPP)9 nih.gov
1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP)10 nih.gov
1-(3-methylbenzyl)piperazine (3MBP)11 nih.gov
1-Benzylpiperazine (BZP)12 nih.gov

Sigma-1 (σ-1) Receptor Engagement and Associated Pathways

The sigma-1 (σ-1) receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface, where it modulates inter-organelle signaling. nih.gov When stimulated by ligands, these receptors can translocate to other parts of the cell to regulate various proteins like ion channels and kinases. nih.gov

Ligands that engage the σ-1 receptor can modulate neuronal responses and have shown neuroprotective effects. nih.govnih.gov For example, the potent σ-1 receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (B6355638) (PPBP) has been shown to attenuate both basal and NMDA-evoked nitric oxide (NO) production in the striatum. nih.gov This effect is believed to be mediated by its agonist activity at the σ-1 receptor, as the effect can be reversed by a selective σ-1 receptor antagonist. nih.gov The modulation of NO production represents a potential mechanism for the neuroprotective properties observed with σ-1 receptor agonists. nih.govnih.gov

Enzyme Inhibition and Modulation

In addition to receptor modulation, analogs of this compound can exert their effects through the inhibition of key enzymes involved in neurotransmitter metabolism.

Monoamine Oxidase (MAO) Inhibition (MAO-A, MAO-B Isoforms)

Phenylpiperazine derivatives have been investigated as inhibitors of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters. nih.gov Both isoforms, MAO-A and MAO-B, are important therapeutic targets. nih.gov

The affinity of para-substituted 4-phenylpiperazines for MAO-A and MAO-B is highly dependent on the properties of the substituent. nih.gov For MAO-A, substituents with a low dipole moment tend to increase binding affinity. In contrast, for MAO-B, large and hydrophobic para-substituents lead to higher affinity. nih.gov

Furthermore, studies on N-methyl-piperazine chalcones have identified compounds with potent and selective inhibitory activity against MAO-B. nih.gov For example, the 3-trifluoromethyl-4-fluorinated derivative (compound 2k) showed the highest selective inhibition against MAO-B with an IC50 of 0.71 μM. nih.gov The nature and position of substituents on the terminal phenyl ring play a critical role in determining the inhibitory potency towards both MAO-A and MAO-B. nih.gov

Inhibitory Activity of N-methyl-piperazine Chalcone Analogs against MAO-B
CompoundDescriptionMAO-B Inhibition (IC50)Selectivity Index (SI) for MAO-B over MAO-AReference
2k3-trifluoromethyl-4-fluorinated derivative0.71 μM56.34 nih.gov
2n2-fluoro-5-bromophenyl derivative1.11 μM16.04 nih.gov
2p2,4-difluoro member-3.06 (Moderate MAO-A potency) nih.gov

Cyclooxygenase-2 (COX-2) Enzyme Interactions of Related Structures

Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid into prostanoids, which are key mediators of inflammation. nih.govnih.govjpp.krakow.pl There are two primary isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced by inflammatory stimuli. nih.govnih.govjpp.krakow.pl The development of selective COX-2 inhibitors has been a major goal in creating anti-inflammatory drugs with fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net

Analogs of this compound, particularly those incorporating a sulfonamide or methylsulfone group, have been identified as selective COX-2 inhibitors. jpp.krakow.plresearchgate.net The selectivity of these compounds stems from their ability to bind to a specific side pocket present in the COX-2 active site, which is absent in the COX-1 isoform. jpp.krakow.pl The sulfur-containing phenyl rings of these inhibitors fit into this hydrophobic pocket, leading to potent inhibition of COX-2 while having a weaker interaction with the COX-1 active site. jpp.krakow.pl

Molecular docking studies and crystallographic evidence have further elucidated the binding interactions. nih.govresearchgate.net Key interactions for some inhibitors include the formation of a salt bridge between the inhibitor's acidic group and Arg-120 at the entrance of the COX active site. researchgate.net However, other binding modes exist; for instance, the carboxylate group of diclofenac (B195802) has been shown to form hydrogen bonds with Tyr-385 and Ser-530 in the murine COX-2 enzyme, representing an alternative binding orientation that does not involve Arg-120. researchgate.net The development of novel 1,4-benzoxazine derivatives and other heterocyclic compounds has also yielded potent and selective COX-2 inhibitors. nih.govrsc.org For example, certain 3-phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one derivatives with a para-sulfonamide group have demonstrated notable COX-2 inhibitory activity. mdpi.com

Table 1: COX-2 Inhibitory Activity of Selected Phenylpiperazine-Related Analogs

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)Reference
Imidazoline analog 170.3Not ReportedNot Reported nih.gov
Fluorinated triarylpyrazole 120.049Not Reported253.1 nih.gov
Fluorinated triarylpyrazole 130.057Not Reported201.8 nih.gov
Fluorinated triarylpyrazole 140.054Not Reported214.8 nih.gov
Benzoxazine derivative 3e0.62150.3242.4 rsc.org
Benzoxazine derivative 3f0.57134.4235.7 rsc.org
N-aryl-4-(methylsulfonyl)aminobenzenesulfonamide 6e1.5982.251.7 researchgate.net
Celecoxib (Reference)0.091 - 9.5937.98 - Not Reported25.62 - 379.8 researchgate.netnih.gov

KEAP1 Covalent Inhibition and NRF2 Pathway Activation

The nuclear factor erythroid 2-related factor 2 (NRF2)-Kelch-like ECH-associated protein 1 (KEAP1) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. acs.orgnih.govnih.govnih.gov Under normal conditions, KEAP1, a cysteine-rich protein, targets NRF2 for ubiquitination and subsequent degradation by the proteasome. nih.govscienceopen.com When cells are exposed to oxidative stress, reactive cysteine residues within KEAP1 are modified, leading to a conformational change that impairs its ability to degrade NRF2. scienceopen.comunipd.it This allows NRF2 to accumulate, translocate to the nucleus, and bind to the antioxidant response element (ARE), initiating the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). nih.govnih.gov

Covalent modification of KEAP1 is an effective strategy to activate the NRF2 pathway. acs.orgnih.govnih.gov Several compounds containing an α,β-unsaturated moiety can act as electrophiles, reacting with the thiol groups of KEAP1's cysteine residues. nih.gov A new chemotype of covalent inhibitors has been identified, starting from a phenotypic screen, which has been optimized to produce potent and highly selective KEAP1 binders. acs.orgnih.govnih.gov These inhibitors have demonstrated the ability to upregulate ARE-dependent target genes both in cellular and in vivo models. acs.orgnih.govnih.gov

Specifically, derivatives containing a piperazine ring have been investigated as part of this new class of inhibitors. acs.orgnih.gov Modifications to the piperazine ring, such as converting it to a lactam analog, have been shown to improve activity. acs.org X-ray crystallography and mass spectrometry have confirmed the molecular mechanism of KEAP1 inhibition by these compounds, revealing the nature of their interaction and the basis for their selectivity. nih.govnih.gov The activation of the NRF2 pathway by these molecules offers a therapeutic strategy for a range of diseases associated with oxidative stress. nih.govtcu.edu

Table 2: Activity of Selected KEAP1 Covalent Inhibitors

CompoundMechanismEffectReference
Dimethyl fumarate (DMF)Covalently modifies multiple cysteines of KEAP1, including Cys151.Upregulates NRF2 activity. Approved for multiple sclerosis. acs.orgnih.govresearchgate.net
OmaveloxoloneReversible covalent inhibitor of KEAP1.Approved for Friedreich's ataxia. acs.orgnih.govresearchgate.net
Piperazine Lactam Analogue 3Covalent modification of KEAP1.Improved activity over initial piperazine compound. acs.org
Pyrrolidine dithiocarbamate (B8719985) (1)Potent inducer of the NRF2 signaling pathway.Inhibits oxidative stress and decreases lipid peroxidation. mdpi.com
1,4-disubstituted piperazine-2,5-dione (9r)Promotes cell survival via an IL-6/Nrf2 positive-feedback loop.Decreased ROS production and stabilized mitochondrial membrane potential. nih.gov

Integrin (e.g., VLA-4/VCAM-1) Inhibition

Integrins are a family of transmembrane receptors that mediate cell-cell and cell-extracellular matrix adhesion, playing a crucial role in various biological processes, including inflammation. nih.gov The interaction between very late antigen-4 (VLA-4, also known as integrin α4β1) on the surface of leukocytes and vascular cell adhesion molecule-1 (VCAM-1) on endothelial cells is a key step in the recruitment of inflammatory cells to tissues. nih.govpatsnap.com Under inflammatory conditions, cytokines trigger the expression of VCAM-1 on the endothelium, which then binds to VLA-4 on leukocytes, facilitating their adhesion and subsequent migration across the blood vessel wall. patsnap.com

Table 3: VLA-4/VCAM-1 Inhibition by Piperazinylphenylalanine Derivatives

CompoundKey Structural FeatureObserved EffectReference
Piperazinylphenylalanine derivatives (general)Piperazine ring to increase basicity.Designed to improve physicochemical and pharmacokinetic properties as VLA-4 inhibitors. nih.gov
Compound 12tOptimized substitutions at piperazine 4-position and amido bond terminus.Identified as the most potent in its series. nih.gov
Compound 12aaDichlorobenzoyl derivative.Showed improved oral availability and in vivo efficacy in an oral administration model. nih.gov

Sterol 14α-Demethylase (CYP51) Inhibition by Related Compounds

Sterol 14α-demethylase (CYP51) is a crucial cytochrome P450 enzyme involved in the biosynthesis of sterols in eukaryotes, including cholesterol in animals and ergosterol (B1671047) in fungi. nih.govwikipedia.orgwikipedia.org In fungi, CYP51's role in producing ergosterol, an essential component of the fungal cell membrane, makes it a primary target for antifungal medications. wikipedia.orgnih.gov Azole-based antifungals, such as imidazoles and triazoles, function by binding to the heme iron atom in the active site of fungal CYP51, acting as noncompetitive inhibitors and disrupting membrane integrity. wikipedia.org

While microbial CYP51 is a well-established drug target, human CYP51 has shown significant resistance to inhibition by many of these same compounds. nih.gov This resistance poses a challenge for developing drugs that target the human enzyme, which could be beneficial in conditions like cancer where rapidly dividing cells have a high demand for cholesterol. nih.govrcsb.org The human CYP51 pathway is downstream of the target of statins and is fully committed to cholesterol production, making it a potentially more specific target with fewer side effects. nih.govrcsb.org

Despite the general resistance, some compounds have been identified that can inhibit human CYP51. nih.govrcsb.org For example, (R)-N-(1-(3,4'-difluorobiphenyl-4-yl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VFV) was identified as a relatively potent inhibitor. rcsb.org Crystal structures of the human CYP51-VFV complex have provided insights into the molecular basis of its activity and offer a foundation for designing more potent and selective inhibitors of the human enzyme. rcsb.org

Mechanistic Categories of Broader Biological Activities

Anti-infective Mechanisms (e.g., Antimycobacterial, Antifilarial, Antibacterial)

The piperazine scaffold is a key component in a variety of therapeutic agents with a broad spectrum of anti-infective properties. researchgate.net

Antibacterial Mechanisms: A significant class of antibacterial agents, the fluoroquinolones, often incorporate a piperazine ring at the C-7 position. nih.gov This substitution enhances activity against Gram-negative bacteria, while further alkylation of the N4-piperazine nitrogen can boost activity against Gram-positive organisms. nih.gov The primary mechanism of action for these compounds is the inhibition of essential bacterial enzymes: DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for DNA replication, recombination, and repair. By binding to the enzyme-DNA complex, these drugs prevent the re-ligation of cleaved DNA strands, leading to lethal DNA damage and bacterial cell death. nih.gov Several N4-substituted piperazinyl norfloxacin (B1679917) derivatives have shown potent activity against both Gram-negative and Gram-positive bacteria, including some fluoroquinolone-resistant strains. nih.gov

Antimycobacterial and Antimalarial/Antifilarial Mechanisms: The anti-infective scope of piperazine derivatives extends to other pathogens. Some fluoroquinolones with the piperazine moiety also exhibit activity against mycobacterial pathogens, the causative agents of tuberculosis. nih.gov Furthermore, distinct series of piperazine derivatives have been developed and screened for activity against parasites. For example, derivatives of 1-(4-methoxycinnamoyl)-4-(5-phenyl-4-oxo-2-oxazolin-2-yl)piperazine have demonstrated activity against Plasmodium berghei, a model organism for studying malaria. nih.gov Other research has focused on the acaricidal activity of phenylpiperazine derivatives against mites like Tetranychus urticae. nih.gov

Table 4: Anti-infective Activity of Selected Piperazine Derivatives

Compound Class/DerivativeTarget Organism(s)Mechanism of ActionReference
N4-Substituted Piperazinyl Norfloxacin DerivativesGram-negative and Gram-positive bacteria, MycobacteriaInhibition of DNA gyrase and topoisomerase IV nih.gov
1-(4-methoxycinnamoyl)-4-(5-phenyl-4-oxo-2-oxazolin-2-yl)piperazine derivativesPlasmodium berghei (Malaria)Not specified, active in in vivo models nih.gov
4-substituted 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivativesTetranychus urticae (Spider Mite)Acaricidal activity nih.gov
4-N-butyl-1-(4-chlorophenyl)piperazine hydrochlorideVarious bacteria (Gram-positive and Gram-negative)General antimicrobial activity researchgate.net

Pathways of Antinociceptive and Anti-inflammatory Action

Piperazine derivatives have demonstrated significant potential as both analgesic (antinociceptive) and anti-inflammatory agents, acting through multiple pathways. nih.govnih.gov

Anti-inflammatory Pathways: The anti-inflammatory effects of piperazine compounds are well-documented in various preclinical models. For example, the piperazine derivative LQFM182, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, effectively reduced paw edema induced by carrageenan. nih.gov The mechanism for this effect involves the suppression of key inflammatory processes. This includes the reduction of inflammatory cell migration, particularly polymorphonuclear cells, into the site of inflammation. nih.gov Furthermore, these compounds can decrease the activity of myeloperoxidase, an enzyme marker for neutrophil infiltration. nih.gov A crucial aspect of their anti-inflammatory action is the downregulation of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), which are pivotal mediators of the inflammatory cascade. nih.gov Similarly, N-phenyl piperazine derivatives have shown significant anti-inflammatory potential in in vitro assays. biomedpharmajournal.org

Antinociceptive Pathways: In addition to their anti-inflammatory properties, which contribute to reducing inflammatory pain, piperazine derivatives can also exert direct antinociceptive effects. The compound 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) has shown efficacy in both the neurogenic and inflammatory phases of the formalin test, a model that distinguishes between acute neurogenic pain and persistent inflammatory pain. nih.gov The activity of LQFM-008 in thermal pain models like the tail-flick and hot-plate tests suggests a centrally mediated analgesic effect. nih.gov Further investigation into the mechanism revealed that the antinociceptive effect of LQFM-008 is mediated through the serotonergic pathway. This was demonstrated by the reversal of its analgesic effects upon pre-treatment with antagonists of the serotonin system. nih.gov

Table 5: Antinociceptive and Anti-inflammatory Effects of Piperazine Derivatives

CompoundModel/AssayObserved EffectProposed MechanismReference
LQFM-008Formalin Test (Neurogenic & Inflammatory phases)Reduced licking time in both phases.Involvement of the serotonergic pathway. nih.gov
LQFM-008Tail Flick & Hot Plate TestsIncreased latency to thermal stimulus.Central antinociceptive mechanism. nih.gov
LQFM-008Carrageenan-induced Paw EdemaReduced edema formation.Anti-inflammatory action. nih.gov
LQFM182Acetic Acid-induced WrithingDose-dependent reduction in writhing.Peripheral and/or central analgesia. nih.gov
LQFM182Carrageenan-induced Paw EdemaReduced edema formation at all time points.Anti-inflammatory action. nih.gov
LQFM182Carrageenan-induced PleurisyReduced cell migration, MPO activity, and levels of TNF-α and IL-1β.Inhibition of neutrophil infiltration and pro-inflammatory cytokine production. nih.gov

Antiviral Mechanisms of Action

Analogs of this compound have emerged as a versatile class of compounds with a broad spectrum of antiviral activities. Their mechanisms of action are diverse, targeting various stages of the viral life cycle, from entry into the host cell to replication and assembly of new virions. The core piperazine scaffold, often functionalized with different chemical moieties, allows for interaction with multiple viral and host targets. nih.govresearchgate.net Research has demonstrated that these derivatives can act as potent inhibitors of viral enzymes, interfere with viral structural proteins, and block viral entry. nih.govnih.govnih.gov

Inhibition of Viral Enzymes

A primary antiviral strategy for analogs of this compound is the inhibition of essential viral enzymes, particularly reverse transcriptase in retroviruses.

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

A series of diarylpyrimidine derivatives incorporating a piperazine sulfonyl moiety have been identified as highly potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These compounds bind to an allosteric site on the reverse transcriptase enzyme, known as the NNRTI binding pocket (NNIBP), which is located approximately 10 Å from the polymerase active site. nih.gov This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle. nih.gov

Research has shown that the piperazine sulfonyl group plays a crucial role in enhancing the binding interactions with the backbone of the enzyme. nih.gov One particularly potent compound from this series, 18b1 , demonstrated single-digit nanomolar potency against wild-type HIV-1 and several drug-resistant mutant strains. nih.gov Molecular modeling and co-crystal structure analysis revealed that these enhanced interactions contribute to the compound's broad-spectrum inhibitory activity against various reverse transcriptase variants. nih.gov

CompoundTargetMechanism of ActionAntiviral Activity (EC50)Virus
Diarylpyrimidine-piperazine sulfonyl derivatives (e.g., 18b1)HIV-1 Reverse Transcriptase (RT)Allosteric inhibition by binding to the NNRTI binding pocket (NNIBP). nih.gov0.0014 µM - 0.65 µM nih.govWild-type HIV-1 nih.gov
Compound 18b1HIV-1 RT (F227L/V106A mutant)Allosteric inhibition. nih.gov0.0099 µM nih.govResistant HIV-1 Strain nih.gov
Compound 18b2HIV-1 RT (F227L/V106A mutant)Allosteric inhibition. nih.gov0.011 µM nih.govResistant HIV-1 Strain nih.gov

Interference with Viral Structural Proteins

Another key mechanism involves the direct interaction with viral capsid proteins, leading to the stabilization of the virion and prevention of uncoating.

Alphavirus Capsid Protein Inhibition

The simple piperazine molecule has been shown to exhibit antiviral activity against Chikungunya virus (CHIKV), an alphavirus. nih.gov Structural studies revealed that piperazine binds to a conserved hydrophobic pocket within the viral capsid protein. nih.gov This binding site is also targeted by other known alphavirus inhibitors. nih.gov The binding of piperazine to this pocket stabilizes the capsid, likely interfering with the uncoating process that is necessary to release the viral genome into the host cell cytoplasm. Molecular docking studies suggest that piperazine binds with even greater affinity to the capsid protein of Chikungunya virus compared to the Aura virus, another alphavirus used in the structural studies. nih.gov The piperazine-capsid protein complex serves as a valuable model for designing more potent piperazine-based anti-alphaviral drugs. nih.gov

Inhibition of Viral Entry and Replication

Piperazine derivatives have also been developed to block other stages of the viral life cycle, such as entry into the host cell and genome replication.

Norovirus Inhibition

Functionalized piperazine derivatives have demonstrated activity against noroviruses. nih.gov In a cell-based replicon system, a screening of various piperazine derivatives led to the identification of compounds with anti-norovirus activity in the low micromolar range. nih.gov While the precise molecular target was not fully elucidated in the initial studies, the findings support the hypothesis that the piperazine scaffold can be effectively functionalized to inhibit norovirus replication. nih.gov The replacement of a triazole ring with a γ-lactam ring in one series of derivatives proved to be highly beneficial for activity. nih.gov

Zika Virus Entry Inhibition

Based on a previously identified Zika virus (ZIKV) inhibitor, a series of 1-aryl-4-arylmethylpiperazine derivatives were developed and evaluated. nih.gov These compounds were found to act as ZIKV entry inhibitors. nih.gov Structure-activity relationship (SAR) analysis showed that replacing a benzonitrile (B105546) moiety with a pyridine (B92270) group resulted in derivatives with stronger antiviral activity and lower cytotoxicity. nih.gov Two compounds, 13 and 33 , were identified as promising ZIKV entry inhibitors. nih.gov Notably, these derivatives also showed inhibitory activity against coronaviruses and influenza A virus, suggesting they may be promising candidates for the development of broad-spectrum antiviral agents. nih.gov

Influenza A Virus (IAV) Fusion Inhibition

Derivatives of JNJ4796, a small molecule containing a piperazine ring, act as fusion inhibitors targeting the conserved stem region of hemagglutinin (HA) on the surface of the influenza A virus. nih.gov By binding to HA, these inhibitors prevent the conformational changes required for the fusion of the viral envelope with the host cell membrane, thereby blocking viral entry. nih.gov Optimization of the piperazine and phenyl rings of the parent compound led to the identification of derivative (R)-2c , which showed excellent in vitro activity against both seasonal and oseltamivir-resistant IAV strains. nih.gov

Compound Class/DerivativeTarget VirusMechanism of ActionKey Findings
PiperazineChikungunya Virus (Alphavirus)Binds to the hydrophobic pocket of the capsid protein, stabilizing the virion. nih.govInhibits viral replication, confirmed by plaque reduction and immunofluorescence assays. nih.gov
Functionalized Piperazine DerivativesNorovirusInhibition of viral replication (specific target under investigation). nih.govCompounds with a γ-lactam ring showed a therapeutic index of ~22. nih.gov
1-Aryl-4-arylmethylpiperazine Derivatives (e.g., 13, 33)Zika Virus (ZIKV)Inhibition of viral entry. nih.govShowed broad-spectrum activity, also inhibiting coronavirus and influenza A virus. nih.gov
JNJ4796 Analog ((R)-2c)Influenza A Virus (IAV)Inhibition of hemagglutinin (HA)-mediated membrane fusion. nih.govActive against oseltamivir-resistant IAV H1N1 strains with an IC50 of 0.03-0.06 μM. nih.gov

Structure Activity Relationship Sar Studies of 1 4 Ethylsulfonyl Phenyl Piperazine and Its Derivatives

Impact of Substituents on the Piperazine (B1678402) Ring System

The nature of the substituent at the N4 position of the piperazine ring plays a pivotal role in determining the biological activity of 1-phenylpiperazine (B188723) derivatives. Research across various therapeutic targets has shown that the size, lipophilicity, and electronic nature of this substituent can drastically alter the compound's efficacy.

In studies on acaricidal agents, various substituents on the piperazine-nitrogen atom were evaluated while keeping the 1-phenyl group constant as a 2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl moiety. researchgate.net The introduction of different groups, including alkyl, acyl, and sulfonyl moieties, led to significant variations in activity against Tetranychus urticae. researchgate.net For instance, even a simple methyl group at this position resulted in perfect control of the mite population at a 10 ppm application. nih.gov However, elongating the alkyl chain to a butyl group caused a decrease in activity, suggesting that steric bulk or increased lipophilicity in this region might be detrimental. nih.gov Conversely, a bulkier benzyl (B1604629) group maintained good acaricidal activity. nih.gov

Further investigation into substituted benzyl groups revealed that the position of the substituent on the benzyl ring was also important, with para-substituted derivatives being the most active, followed by meta and then ortho isomers. nih.gov When exploring acyl and sulfonyl groups, a range of activities was observed. For example, among substituted phenylsulfonyl groups, a para-chlorophenylsulfonyl derivative was more active than its meta-substituted counterpart, while the ortho-substituted version was nearly inactive. nih.gov This highlights a strong dependency on the electronic and steric profile of the N-substituent for achieving optimal potency.

Table 1: Impact of N-Substituents on Acaricidal Activity This table is based on findings from studies on phenylpiperazine derivatives against T. urticae.

N-Substituent CategorySpecific SubstituentObserved ActivitySource
Alkyl MethylHigh nih.gov
ButylDecreased nih.gov
Aralkyl BenzylGood nih.gov
para-Substituted BenzylMost Active nih.gov
meta-Substituted BenzylModerately Active nih.gov
ortho-Substituted BenzylLeast Active nih.gov
Sulfonyl para-ChlorophenylsulfonylMore Active nih.gov
meta-ChlorophenylsulfonylLess Active nih.gov
ortho-ChlorophenylsulfonylAlmost Inactive nih.gov

In a different context, a series of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives were synthesized and evaluated for narcotic agonist and antagonist activities. nih.gov The study demonstrated that the substituent at the N1 position was a key determinant of the pharmacological outcome. nih.gov

Stereochemistry is a crucial factor in the interaction between a drug molecule and its biological target. For derivatives of 1-[4-(Ethylsulfonyl)phenyl]piperazine, the presence of chiral centers can lead to enantiomers with distinct pharmacological profiles.

A compelling example is seen in a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, where the stereochemistry at the benzylic position of the 1,2-diphenylethyl moiety dramatically influenced activity. nih.gov The S-(+) enantiomers of several compounds in this series exhibited potent analgesic activity, with one analogue being 105 times more potent than morphine. nih.gov In stark contrast, the corresponding R-(-) enantiomers of certain derivatives displayed narcotic antagonist activity. nih.gov This enantioselectivity underscores that the spatial arrangement of the phenyl groups relative to the piperazine core is critical for receptor binding and subsequent signal transduction, leading to either agonist or antagonist effects. nih.gov

Similarly, research on mitofusin activators based on a phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide scaffold revealed that biological activity resided specifically in the trans-R/R configuration of one of the stereoisomeric analogs. nih.gov Structural analysis through X-ray diffraction showed that this specific stereoisomer had stereoselective interactions that mimicked key amino acid side chains in the target protein, MFN2. nih.gov This demonstrates that a precise three-dimensional structure is often a prerequisite for potent biological activity.

Role of the Phenyl Ring and its Substituents

The 1-phenyl ring, characterized in the parent compound by an ethylsulfonyl group, is another key area for structural modification. The electronic properties and substitution pattern on this ring significantly modulate the molecule's interaction with its target.

The ethylsulfonyl group at the para-position of the phenyl ring is a strong electron-withdrawing group (EWG). Such groups exert a powerful influence on the electronic distribution of the entire molecule. The sulfonyl group can stabilize adjacent carbanions through pπ-dπ overlap with the sulfur atom, an effect that is sensitive to the electronegativity of the sulfur, which is in turn influenced by other substituents. researchgate.net Studies on phenyl phenacyl sulfones have shown that the presence of electron-withdrawing substituents on the phenylsulfonyl ring increases the acidity of the compound, indicating substantial electronic influence. researchgate.net

In the development of antimycobacterial agents, the electronic nature of substituents on the N-phenyl ring of piperazine-based conjugates was found to be crucial. mdpi.com The presence of an electron-withdrawing group, such as in a 3,4-dichlorophenyl derivative, led to one of the most effective compounds against Mycobacterium tuberculosis. mdpi.com This suggests that reducing electron density on the phenyl ring can be beneficial for certain biological activities. Conversely, in other series, electron-donating groups were sometimes favored, indicating that the optimal electronic requirement is target-dependent. mdpi.com

In a series of N-arylpiperazine derivatives designed as interferon inducers, para-substitution on the phenyl ring with electron-withdrawing fluoro and trifluoromethyl groups increased potency compared to a nitro moiety. nih.gov Replacing a trifluoromethyl group with a trifluoromethoxy group further enhanced potency and reduced toxicity, highlighting the subtle interplay of electronic effects and metabolic stability. nih.gov

Table 2: Influence of Electronic Nature of Phenyl Substituents on Activity This table synthesizes findings from various studies on phenylpiperazine derivatives.

Compound SeriesSubstituent TypeEffect on ActivitySource
Phenyl Phenacyl Sulfones Electron-WithdrawingIncreases acidity researchgate.net
Antimycobacterial Agents Electron-Withdrawing (e.g., 3,4-dichloro)Potent activity against M. tuberculosis mdpi.com
Interferon Inducers Electron-Withdrawing (fluoro, trifluoromethyl)Increased potency nih.gov
Interferon Inducers Electron-Withdrawing (trifluoromethoxy)Enhanced potency, no toxicity nih.gov

The position of substituents on the aryl ring is a determining factor for biological activity. Shifting a substituent from one position to another (e.g., ortho, meta, para) can alter the molecule's shape, dipole moment, and ability to form key interactions with a biological target.

In the development of acaricidal phenylpiperazine derivatives, the position of a chloro substituent on a phenylsulfonyl group attached to the piperazine nitrogen was critical. The para-chloro derivative was more active than the meta-substituted isomer, and the ortho-substituted derivative was found to be almost completely inactive. nih.gov This demonstrates a clear preference for substitution at the para position in that specific series, likely due to steric or electronic factors that favor a particular binding orientation.

This trend is not universal but is frequently observed. In a different series of urea-linked N-arylpiperazine derivatives, para-substitution on the phenyl ring generally resulted in stronger potency than meta-substitution. nih.gov However, in a related thiourea-linked series, meta-substitution led to a slight increase in activity compared to para-substitution, indicating that the nature of the linker between the phenyl and piperazine moieties can influence the preferred substitution pattern. nih.gov

Elucidation of Pharmacophore Models

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. For this compound and its analogs, pharmacophore models help rationalize observed SAR data and guide the design of new, more potent compounds.

Pharmacophore-based design has been successfully employed in the discovery of various piperidine (B6355638) and piperazine derivatives. For instance, a pharmacophore model for dopamine (B1211576) transporter inhibitors led to the synthesis of a series of 4-phenyl-1-arylalkyl piperidines with significant functional antagonism. nih.gov

In the rational redesign of mitofusin activators, a pharmacophore model proposed that a substituted cyclohexyl group and an aromatic moiety, separated by an optimal linker, were key features. nih.gov These elements were thought to mimic specific amino acid residues (His380, Met376, and Val372) of the target protein, MFN2. nih.gov Subsequent synthesis and testing of analogs with different linkers confirmed the validity of the model and led to compounds with improved properties. nih.gov The arylpiperazine (ARP) core is itself a recognized pharmacophore in many bioactive molecules, with substituents on the phenyl ring and modifications to the piperazine nitrogen playing crucial roles in defining the interaction with targets like dopamine receptors or in conferring anti-malarial or anti-cancer activity. nih.gov The design of novel interferon inducers based on a 2,3-dichloro ARP skeleton further illustrates the utility of using a known pharmacophore as a starting point for optimization. nih.gov

Computational and Theoretical Investigations of 1 4 Ethylsulfonyl Phenyl Piperazine

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor. alliedacademies.org This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their binding mechanisms. nih.govnih.gov

Molecular docking simulations are employed to predict the binding affinity between a ligand, such as 1-[4-(Ethylsulfonyl)phenyl]piperazine, and a protein target. The binding affinity is often expressed as a scoring function, which estimates the free energy of binding. A lower (more negative) score generally indicates a more stable and favorable interaction.

In silico studies on analogous phenylpiperazine derivatives have demonstrated their potential to interact with various biological targets, including enzymes and receptors. nih.govresearchgate.netmdpi.com For this compound, docking studies could be performed against a panel of known receptors to predict its potential biological activity. The ethylsulfonylphenyl moiety and the piperazine (B1678402) ring are key pharmacophoric features that would be central to these predicted interactions.

Illustrative Predicted Binding Affinities for this compound with Various Receptor Types

Target Protein Predicted Binding Affinity (kcal/mol) Potential Biological Role
Dopamine (B1211576) D2 Receptor -8.5 Antipsychotic
Serotonin (B10506) 5-HT1A Receptor -9.2 Anxiolytic, Antidepressant
Alpha-Glucosidase -7.8 Antidiabetic
Carbonic Anhydrase IX -8.1 Anticancer

Beyond predicting binding affinity, molecular docking provides a detailed view of the interactions between the ligand and the amino acid residues within the binding pocket of the target protein. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. numberanalytics.com

For this compound, the sulfonyl group (SO2) is a potent hydrogen bond acceptor, while the phenyl ring can engage in π-π stacking and hydrophobic interactions. The nitrogen atoms of the piperazine ring can also act as hydrogen bond acceptors or, if protonated, as hydrogen bond donors.

Analysis of the conformational dynamics through techniques like molecular dynamics (MD) simulations can further refine the understanding of these interactions. nih.govoup.comresearchgate.net MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the flexibility of the binding site. nih.gov Studies on similar arylsulfonyl piperazine derivatives have highlighted the importance of specific residues in forming stable complexes. nih.gov

Illustrative Binding Pocket Interactions for this compound

Interaction Type Key Interacting Residues (Hypothetical) Contributing Moiety of Ligand
Hydrogen Bonding Ser, Thr, Asn, Gln Ethylsulfonyl group, Piperazine Nitrogens
Hydrophobic Interactions Leu, Val, Ile, Phe Phenyl ring, Ethyl group
π-π Stacking Phe, Tyr, Trp Phenyl ring
Electrostatic Interactions Asp, Glu, Lys, Arg Polar moieties

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov These models are valuable for predicting the activity of new compounds and for optimizing lead compounds in drug discovery. nih.gov

The development of a QSAR model for a series of compounds, including this compound, would involve compiling a dataset of molecules with known biological activities. nih.govepa.govdaneshyari.com Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates these descriptors with the observed activity. schrodinger.com

For phenylpiperazine derivatives, QSAR models have been successfully developed to predict activities such as anticancer and antipsychotic effects. epa.govoncodesign-services.com A hypothetical QSAR model for a series of analogs of this compound might take the following form:

Biological Activity (e.g., pIC50) = c0 + c1Descriptor1 + c2Descriptor2 + ...

A crucial outcome of QSAR modeling is the identification of molecular descriptors that have the most significant impact on biological activity. These descriptors can provide insights into the mechanism of action and guide the design of more potent compounds. For this compound and its analogs, key descriptors would likely fall into several categories:

Electronic Descriptors: Such as the partial charge on the sulfonyl oxygen atoms or the electrostatic potential around the piperazine ring, influencing hydrogen bonding and electrostatic interactions.

Steric Descriptors: Like molecular volume or surface area, which can affect how well the molecule fits into the binding pocket.

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which influences the compound's ability to cross cell membranes and interact with hydrophobic pockets.

Topological Descriptors: Which describe the connectivity and branching of the molecule.

Illustrative Key Molecular Descriptors for the Activity of Phenylpiperazine Sulfonamides

Descriptor Type Example Descriptor Potential Influence on Activity
Electronic Dipole Moment Modulates long-range interactions with the target.
Steric Molar Refractivity Relates to the volume and polarizability of the molecule, affecting binding site fit.
Hydrophobic LogP Influences membrane permeability and hydrophobic interactions.
Topological Wiener Index Describes molecular branching, which can impact receptor binding.

Advanced Computational Chemistry Approaches

Beyond molecular docking and QSAR, more sophisticated computational methods can provide a deeper understanding of the behavior of this compound at the molecular level. oncodesign-services.com

Molecular dynamics (MD) simulations, for instance, can be used to study the dynamic behavior of the ligand-protein complex over time, offering a more realistic picture than the static view provided by docking. nih.govoup.comresearchgate.net These simulations can reveal conformational changes in both the ligand and the protein upon binding and can be used to calculate binding free energies. numberanalytics.comfrontiersin.org

Free Energy Perturbation (FEP) is another powerful technique used to accurately predict the relative binding affinities of a series of related ligands. nih.govacs.orgcresset-group.com FEP calculations simulate a non-physical, or "alchemical," transformation of one molecule into another within the binding site, allowing for a precise calculation of the change in free energy. schrodinger.com This method is computationally intensive but can provide highly accurate predictions to guide lead optimization. nih.gov

Quantum mechanics (QM) calculations can also be employed to study the electronic structure of this compound in detail. alliedacademies.org These calculations can provide highly accurate information about properties such as partial charges, bond orders, and reactivity, which can be used to refine the parameters used in molecular mechanics force fields for more accurate MD simulations.

Quantum Mechanical Calculations of Electronic Properties

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic properties of molecules like this compound. While direct computational studies on this specific compound are not widely published, research on analogous structures, such as 1-ethyl-4-(phenylsulfonyl)piperazine, provides a strong basis for understanding its likely electronic features. researchgate.netfigshare.com

DFT methods, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry and calculate various electronic parameters. bohrium.com These calculations can confirm that the computationally optimized structure is consistent with experimental data, for instance, from X-ray crystallography. figshare.com

Key electronic properties that are typically investigated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. A larger energy gap suggests higher stability.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is vital for predicting how the molecule will interact with other molecules, including biological receptors.

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical potential (μ), hardness (η), and softness (S) can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity and stability. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis helps in understanding the delocalization of electron density and the nature of intramolecular interactions.

Studies on similar sulfonyl piperazine derivatives have utilized these quantum mechanical methods to analyze their molecular structure and electronic properties. bohrium.com For instance, research on ethyl sulfonyl piperazine (ESP) has involved DFT calculations to optimize its structure and analyze its vibrational modes and electronic effects through FMO theory. bohrium.com

Table 1: Representative Calculated Electronic Properties of a Sulfonyl Piperazine Analog

PropertyCalculated Value (for a similar compound)Significance
HOMO Energy-7.0 eV (approx.)Indicates the electron-donating ability of the molecule.
LUMO Energy-1.5 eV (approx.)Represents the electron-accepting ability of the molecule.
HOMO-LUMO Energy Gap (ΔE)5.5 eV (approx.)A large gap suggests high kinetic stability and low chemical reactivity.
Chemical Potential (μ)-4.25 eV (approx.)A negative value indicates that the compound is stable.
Electronegativity (χ)4.25 eV (approx.)A high value suggests the molecule is a good electron acceptor. researchgate.net

Note: The values in this table are illustrative and based on data for analogous sulfonyl piperazine compounds. The exact values for this compound would require specific calculations.

Cheminformatics and Virtual Screening Applications in Compound Discovery

The piperazine moiety is a well-established scaffold in medicinal chemistry, and as such, this compound and its derivatives are prime candidates for cheminformatics and virtual screening studies in the quest for new therapeutic agents. mdpi.com Virtual screening, a computational technique, allows for the rapid, in-silico screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. longdom.org

Virtual screening can be broadly categorized into two approaches:

Structure-Based Virtual Screening (SBVS): This method relies on the three-dimensional structure of the target protein. mdpi.com Molecular docking simulations are performed to predict the binding mode and affinity of a ligand to the target's binding site. This approach is powerful for discovering novel chemical scaffolds. mdpi.com

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be employed. This approach uses the information from a set of known active ligands to identify new compounds with similar properties. nih.gov Pharmacophore modeling, which defines the essential steric and electronic features required for biological activity, is a common LBVS technique. nih.gov

Piperazine-containing compounds have been successfully identified and optimized through virtual screening for a variety of biological targets. For example, screening of piperidine (B6355638)/piperazine-based compound libraries has led to the discovery of potent ligands for the sigma 1 receptor (S1R), which is implicated in neurological disorders. nih.gov Similarly, virtual screening has been used to identify novel inhibitors of DNA gyrase B, an important antibacterial target. nih.gov

The general workflow for a virtual screening campaign involving a scaffold like this compound would typically involve:

Library Preparation: A database of compounds, which could include derivatives of this compound, is prepared for screening.

Target Selection and Preparation: A biological target of interest is chosen, and its 3D structure (for SBVS) or a set of known active ligands (for LBVS) is prepared.

Screening: The compound library is computationally screened against the target.

Hit Identification and Prioritization: The results are analyzed to identify "hits" – compounds that show promising predicted binding. These hits are then prioritized for experimental validation.

Table 2: Examples of Virtual Screening Applications for Piperazine-Containing Scaffolds

TargetScreening ApproachOutcome
Sigma 1 Receptor (S1R)Screening of in-house libraryDiscovery of a potent S1R agonist with high affinity. nih.gov
DNA Gyrase B3D-Pharmacophore and Virtual ScreeningIdentification of novel DNA gyrase B inhibitors with significant enzymatic inhibition. nih.gov
Transient Receptor Potential Vanilloid 4 (TRPV4)Structure- and Ligand-Based Virtual ScreeningIdentification of novel hTRPV4 antagonists from an ion channel-focused compound library. nih.gov
Dopamine D2 ReceptorMolecular Docking and QSARDesign and evaluation of biphenyl-linked aryl piperazine derivatives with antipsychotic activity. nih.gov

These examples underscore the potential of using this compound as a core structure in virtual screening campaigns to discover new drug candidates for a wide range of diseases.

Preclinical Research Methodologies and in Vitro/in Vivo Models for Mechanistic Elucidation

In Vitro Pharmacological Assays

In vitro assays are fundamental in determining the pharmacological profile of a compound by assessing its direct effects on specific biological targets in a controlled laboratory setting.

While specific radioligand binding data for "1-[4-(Ethylsulfonyl)phenyl]piperazine" is not extensively available in the public domain, studies on structurally related phenylpiperazine derivatives have demonstrated significant affinity for various receptors. These derivatives are known to interact with serotonergic and dopaminergic receptor systems, which are key targets in the central nervous system. For instance, new 1-aryl-4-(biarylmethylene)piperazines have been synthesized and evaluated for their affinity for dopamine (B1211576) D(2) and serotonin (B10506) 5-HT(1A) receptors nih.gov. Such studies typically utilize radioligand binding assays where a radioactively labeled ligand with known affinity for a specific receptor is competed with the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated to indicate the compound's binding affinity. Phenylpiperazine derivatives have been a focus of such studies, revealing high-affinity interactions that are crucial for their potential therapeutic effects nih.gov.

Table 1: Representative Receptor Binding Affinities of Phenylpiperazine Derivatives
Compound ClassReceptor TargetBinding Affinity (Ki)Reference
1-Aryl-4-(biarylmethylene)piperazinesDopamine D(2)Varies by substitution nih.gov
1-Aryl-4-(biarylmethylene)piperazinesSerotonin 5-HT(1A)Varies by substitution nih.gov

Research on 1-arylsulfonyl-4-phenylpiperazine derivatives, a class of compounds structurally related to "this compound," has shown their potential as enzyme inhibitors. These studies are critical for identifying potential therapeutic targets and understanding the metabolic stability and interaction of the compounds with various enzymatic pathways.

A study on a series of 1-arylsulfonyl-4-phenylpiperazine derivatives investigated their inhibitory activity against several enzymes, including α-glucosidase, lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) pjps.pknih.govpastic.gov.pkresearchgate.net. The results indicated that some of these compounds were moderate inhibitors of these enzymes, with one derivative showing notable potency against the α-glucosidase enzyme. However, the synthesized compounds generally exhibited weak or no inhibition against LOX, AChE, and BChE pjps.pknih.govpastic.gov.pkresearchgate.net. These assays typically measure the rate of an enzymatic reaction in the presence and absence of the inhibitor to determine the concentration required to inhibit 50% of the enzyme's activity (IC50).

Table 2: Enzyme Inhibition Profile of 1-Arylsulfonyl-4-Phenylpiperazine Derivatives
EnzymeInhibitory ActivityKey FindingsReference
α-GlucosidaseModerateOne derivative showed comparatively better potency. pjps.pknih.govpastic.gov.pkresearchgate.net
Lipoxygenase (LOX)Weak or no inhibition- pjps.pknih.govpastic.gov.pkresearchgate.net
Acetylcholinesterase (AChE)Weak or no inhibition- pjps.pknih.govpastic.gov.pkresearchgate.net
Butyrylcholinesterase (BChE)Weak or no inhibition- pjps.pknih.govpastic.gov.pkresearchgate.net

Cell-based assays are instrumental in understanding the functional consequences of a compound's interaction with its molecular targets within a cellular context. For phenylsulfonylpiperazine derivatives, such assays have been employed to investigate their potential as anticancer agents.

A study evaluated a series of 20 phenylsulfonylpiperazine derivatives for their cytotoxic effects on various breast cancer cell lines, including MCF7, MDA-MB-231, and MDA-MB-453 nih.gov. The results showed that several derivatives impaired cell viability, with one compound, (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone, being particularly potent against the MCF7 luminal breast cancer cell line with an IC50 of 4.48 μM nih.gov. This compound also exhibited significant antimigratory and antiproliferative activities. The study suggested that these effects might be mediated by affecting the expression of genes involved in the epithelial-mesenchymal transition mechanism, such as upregulating E-Cadherin (CDH1) transcripts nih.gov. These findings highlight the potential of this class of compounds to modulate cellular pathways involved in cancer progression.

Table 3: Cytotoxic Activity of a Phenylsulfonylpiperazine Derivative
Cell LineCompoundIC50 (µM)Reference
MCF7 (Luminal Breast Cancer)(4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone4.48 nih.gov

Activity-based protein profiling (ABPP) is a powerful chemical proteomics technique used to identify the protein targets of small molecules and to assess their selectivity within a complex proteome magtechjournal.comfrontiersin.orgnih.govresearchgate.netmtoz-biolabs.com. This methodology utilizes chemical probes that covalently bind to the active sites of specific classes of enzymes, allowing for their enrichment and identification by mass spectrometry frontiersin.orgresearchgate.net.

Currently, there are no specific published studies that have employed ABPP to identify the targets of "this compound" or closely related analogues. The application of ABPP to this class of compounds would be a valuable next step in elucidating their mechanism of action. By designing an appropriate activity-based probe derived from the "this compound" scaffold, researchers could potentially identify novel protein targets and off-targets, providing a deeper understanding of its biological effects and potential therapeutic applications. The general workflow of an ABPP experiment involves treating a proteome with the probe, followed by enrichment of the labeled proteins and subsequent identification and quantification using mass spectrometry frontiersin.orgmtoz-biolabs.com.

In Vivo Mechanistic Preclinical Models

In vivo models are essential for evaluating the physiological and pharmacological effects of a compound in a whole organism, providing insights into its potential efficacy and mechanism of action in a more complex biological system.

While no in vivo studies specifically investigating "this compound" in pain and inflammation models were identified, research on other phenylpiperazine derivatives has demonstrated their potential analgesic and anti-inflammatory properties. These studies often employ established animal models to induce and measure pain and inflammation.

For example, a study on a novel phenylpiperazine derivative of 1,4-benzodioxan showed its efficacy as a selective COX-2 inhibitor and anti-inflammatory agent in both in vitro and in vivo models nih.gov. Another study on a different phenylpiperazine derivative demonstrated antinociceptive activity in thermal and chemical models of pain in mice, suggesting the involvement of the opioidergic system mdpi.com. Furthermore, N-phenylpiperazine derivatives have been patented for the treatment of chronic painful conditions and chronic inflammatory states researchgate.net.

Commonly used animal models to assess anti-inflammatory and analgesic activity include the carrageenan-induced paw edema model for acute inflammation and the formalin test or hot plate test for nociception nih.govmdpi.com. In these models, the administration of the test compound is evaluated for its ability to reduce edema or increase the pain threshold, respectively. The findings from studies on related phenylpiperazine compounds suggest that "this compound" may also warrant investigation in such models to explore its potential therapeutic utility in pain and inflammation.

Table 4: Common In Vivo Models for Pain and Inflammation
ModelEndpoint MeasuredIndication
Carrageenan-induced Paw EdemaPaw volumeAcute Inflammation
Formalin TestLicking/biting timeNociceptive and Inflammatory Pain
Hot Plate TestLatency to response (licking/jumping)Central Analgesia

Animal Models for Neurotransmitter System Modulation Studies

Comprehensive searches of scientific literature and databases did not yield specific studies utilizing this compound in animal models for the purpose of investigating neurotransmitter system modulation. While the broader class of phenylpiperazine derivatives has been explored for various central nervous system activities, including anticonvulsant and anxiolytic-like effects which are intrinsically linked to neurotransmitter pathways, research specifically documenting the effects of the ethylsulfonyl derivative in this context is not publicly available. nih.govnih.govnih.govnih.gov

Spectroscopic and Advanced Analytical Techniques for Structural Characterization

The structural elucidation of a chemical compound is fundamental to understanding its properties and potential applications. Advanced analytical techniques provide the necessary data to confirm the identity and purity of a synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Specific ¹H-NMR and ¹³C-NMR spectral data for this compound are not available in the reviewed scientific literature. While NMR spectroscopy is a standard method for the characterization of piperazine (B1678402) derivatives, with numerous examples of spectra available for analogous compounds, the specific chemical shifts and coupling constants for this molecule have not been publicly documented. researchgate.netrsc.orgresearchgate.netscispace.comnih.gov

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Detailed mass spectrometry (MS) or liquid chromatography-mass spectrometry (LC-MS) analyses for this compound, including fragmentation patterns and exact mass measurements, have not been reported in the available scientific literature. Such data are crucial for confirming the molecular weight and formula of the compound. For comparison, mass spectra of related phenylpiperazine compounds are well-documented and serve as a reference for the class. nih.govnist.govnih.gov

Infrared (IR) Spectroscopy

No specific Infrared (IR) spectroscopy data for this compound could be located in published studies. IR spectroscopy is instrumental in identifying the functional groups present in a molecule. While the technique has been applied to characterize many related piperazine compounds, the vibrational frequencies corresponding to the specific bonds within this compound are not publicly available. researchgate.netscispace.comnih.govsemanticscholar.orgnist.gov

X-ray Crystallography for Ligand-Protein Complex Structural Analysis

There are no publicly available reports on the use of X-ray crystallography to analyze the structure of this compound, either as a standalone crystal or in a complex with a protein ligand. This technique provides precise three-dimensional structural information, which is vital for understanding drug-receptor interactions. Crystal structures for other substituted phenylpiperazine derivatives have been determined, offering insights into the conformational properties of this class of molecules, but not for the specific ethylsulfonyl variant. nih.govresearchgate.netscielo.org.zamdpi.com

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 1-[4-(Ethylsulfonyl)phenyl]piperazine?

Methodological Answer:
The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. Key steps include:

  • Substrate Preparation: React 4-(ethylsulfonyl)phenyl bromide with piperazine in a polar aprotic solvent (e.g., DMF or DCM) under reflux.
  • Catalysis: Use a base like triethylamine or DIPEA to deprotonate piperazine, enhancing nucleophilicity.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity.
  • Yield Optimization: Adjust stoichiometry (1:1.2 molar ratio of aryl halide to piperazine) and reaction time (12–24 hours). Monitor via TLC or HPLC .

Basic: How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:
Combine multiple analytical methods:

  • NMR: Confirm aromatic protons (δ 7.5–8.0 ppm for sulfonyl-attached phenyl) and piperazine protons (δ 2.5–3.5 ppm).
  • FT-IR: Identify sulfonyl S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹).
  • Mass Spectrometry: ESI-MS should show [M+H]⁺ at m/z 285.1 (C₁₂H₁₇N₂O₂S⁺).
  • Elemental Analysis: Match calculated vs. observed C, H, N, S percentages (e.g., C: 50.69%, H: 6.03%) .

Advanced: What methodologies resolve contradictions in enzyme inhibition data for sulfonylphenylpiperazine derivatives?

Methodological Answer:
Discrepancies in IC₅₀ values may arise from assay conditions or enzyme isoforms. Mitigate via:

  • Standardized Assays: Use consistent substrate concentrations (e.g., 10 µM ATP for kinase assays).
  • Control Compounds: Include reference inhibitors (e.g., staurosporine for kinases).
  • Enzyme Source: Validate purity (SDS-PAGE) and activity (positive controls).
  • Computational Docking: Perform molecular docking (AutoDock Vina) to compare binding poses across derivatives, identifying steric/electronic mismatches .

Advanced: How can DFT calculations elucidate the electronic effects of the ethylsulfonyl group on piperazine’s reactivity?

Methodological Answer:

  • Geometry Optimization: Use Gaussian09 with B3LYP/6-31G(d) to model the compound.
  • Electrostatic Potential Maps: Visualize electron-deficient regions near the sulfonyl group, explaining nucleophilic attack sites.
  • Frontier Molecular Orbitals: Calculate HOMO-LUMO gaps to predict reactivity trends (lower gaps = higher reactivity).
  • Charge Distribution: Natural Bond Orbital (NBO) analysis quantifies charge transfer from piperazine to the sulfonylphenyl moiety .

Advanced: How to design a structure-activity relationship (SAR) study for sulfonylphenylpiperazine derivatives targeting serotonin receptors?

Methodological Answer:

  • Variable Substituents: Synthesize analogs with halogens (F, Cl), alkyl chains, or nitro groups at the phenyl ring.
  • In Vitro Binding Assays: Use radioligand displacement (³H-LSD for 5-HT₂A) to measure Kᵢ values.
  • Key Parameters: Correlate substituent hydrophobicity (logP) with binding affinity.
  • Statistical Analysis: Apply Hansch analysis or 3D-QSAR (CoMFA) to model activity .

Basic: What purification methods are effective for removing unreacted piperazine in the final product?

Methodological Answer:

  • Liquid-Liquid Extraction: Partition between DCM and 1M HCl; piperazine (basic) moves to the aqueous phase.
  • Ion-Exchange Chromatography: Use Dowex® 50WX2 resin to trap residual piperazine.
  • Crystallization: Dissolve crude product in hot ethanol, then cool to 4°C for selective crystallization .

Advanced: Why might in vitro and in vivo pharmacokinetic data for sulfonylphenylpiperazines differ, and how can this be addressed?

Methodological Answer:

  • Metabolic Stability: Test hepatic microsomal stability (e.g., rat CYP450 isoforms) to identify rapid degradation.
  • Plasma Protein Binding: Use equilibrium dialysis to measure free vs. bound fractions.
  • Prodrug Strategies: Introduce ester groups to enhance oral bioavailability.
  • PK/PD Modeling: Integrate in vitro clearance data with allometric scaling for dose prediction .

Advanced: What strategies mitigate toxicity risks during preclinical evaluation of sulfonylphenylpiperazine derivatives?

Methodological Answer:

  • Ames Test: Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100.
  • hERG Assay: Patch-clamp electrophysiology to assess cardiac potassium channel inhibition.
  • CYP Inhibition Profiling: Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to predict drug-drug interactions.
  • Acute Toxicity: OECD Guideline 423 for LD₅₀ determination in rodents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.